Fungicidal Advantage of Dichlorophenyl-Thiazole Analogs
In a panel of seven agricultural fungi, the 2,4-dichlorophenyl-thiazole analog 1d achieved >90% growth inhibition against Pythium aphanidermatum at 50 ppm, whereas the unsubstituted phenyl-thiazole analog 1a showed lower activity [1]. This class-level SAR indicates that increased lipophilicity and halogen substitution on the thiazole ring drive potency gains. The target compound, bearing a 5-(4-methylbenzyl) substituent, occupies an intermediate lipophilicity space between 1a and 1d, rationalizing its potential for differentiated antifungal performance. Direct head-to-head data for the specific compound are not available in the public domain; the inference is based on the established SAR trend within the 2-imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-one series.
| Evidence Dimension | Fungicidal growth inhibition (% at 50 ppm) |
|---|---|
| Target Compound Data | Not directly measured in published studies; structure predicts intermediate activity between 1a and 1d |
| Comparator Or Baseline | Compound 1a (R = H): <90% inhibition; Compound 1d (R = 2,4-Cl₂-5-F): >90% inhibition against Pythium aphanidermatum |
| Quantified Difference | Qualitative rank order: 1d > 1e > 1b ≈ 1a; difference between 1d and 1a is >30 percentage points at 50 ppm |
| Conditions | Agar growth medium poison technique; 48 h incubation; 50 ppm test concentration; Pythium aphanidermatum (F1) [1] |
Why This Matters
This SAR trend provides a rational basis for prioritizing the target compound over simple phenyl-thiazole analogs in antifungal screening programs.
- [1] Liu, H. L.; Lieberzeit, Z.; Anthonsen, T. Synthesis and Fungicidal Activity of 2-Imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones and Their 5-Arylidene Derivatives. Molecules 2000, 5(9), 1055-1061. (Table 2: Compounds 1a–1e fungicidal data). View Source
